Cas no 83732-50-7 (N-(α-Methylbenzyl)-glycine methyl ester)
N-(α-Methylbenzyl)-glycine methyl ester Chemical and Physical Properties
Names and Identifiers
-
- Glycine,N-(1-phenylethyl)-, methyl ester
- methyl 2-(1-phenylethylamino)acetate
- methyl N-(1-phenylethyl)glycinate
- EN300-1069829
- SCHEMBL2408156
- NS00058612
- 91284-61-6
- methyl [(1-phenylethyl)amino]acetate
- Methyl 2-((1-phenylethyl)amino)acetate
- a-methylbenzylglycine methyl ester
- METHYL 2-[(1-PHENYLETHYL)AMINO]ACETATE
- CS-0347535
- AKOS017280259
- EINECS 280-597-4
- Methyl 2-([(1r)-1-phenylethyl]amino)acetate
- 83732-50-7
- Methyl (1-phenylethyl)glycinate
- DTXSID801003748
- AKOS000227616
- N-(α-Methylbenzyl)-glycine methyl ester
-
- Inchi: 1S/C11H15NO2/c1-9(12-8-11(13)14-2)10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3
- InChI Key: DMDBHLORZIDHQB-UHFFFAOYSA-N
- SMILES: O(C)C(CNC(C)C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 617.169919
- Monoisotopic Mass: 617.169919
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 1320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 174
- XLogP3: 1.6
Experimental Properties
- Density: 1.045
- Boiling Point: 265.3°C at 760 mmHg
- Flash Point: 114.2°C
- Refractive Index: 1.507
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
N-(α-Methylbenzyl)-glycine methyl ester Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(α-Methylbenzyl)-glycine methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M695940-100mg |
N-(α-Methylbenzyl)-glycine methyl ester |
83732-50-7 | 100mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M695940-500mg |
N-(α-Methylbenzyl)-glycine methyl ester |
83732-50-7 | 500mg |
$ 230.00 | 2022-06-03 | ||
| TRC | M695940-1g |
N-(α-Methylbenzyl)-glycine methyl ester |
83732-50-7 | 1g |
$ 365.00 | 2022-06-03 | ||
| Enamine | EN300-1069829-0.05g |
methyl 2-[(1-phenylethyl)amino]acetate |
83732-50-7 | 95% | 0.05g |
$695.0 | 2023-10-28 | |
| Enamine | EN300-1069829-0.1g |
methyl 2-[(1-phenylethyl)amino]acetate |
83732-50-7 | 95% | 0.1g |
$729.0 | 2023-10-28 | |
| Enamine | EN300-1069829-0.25g |
methyl 2-[(1-phenylethyl)amino]acetate |
83732-50-7 | 95% | 0.25g |
$762.0 | 2023-10-28 | |
| Enamine | EN300-1069829-0.5g |
methyl 2-[(1-phenylethyl)amino]acetate |
83732-50-7 | 95% | 0.5g |
$795.0 | 2023-10-28 | |
| Enamine | EN300-1069829-1.0g |
methyl 2-[(1-phenylethyl)amino]acetate |
83732-50-7 | 1g |
$1029.0 | 2023-06-10 | ||
| Enamine | EN300-1069829-2.5g |
methyl 2-[(1-phenylethyl)amino]acetate |
83732-50-7 | 95% | 2.5g |
$1623.0 | 2023-10-28 | |
| Enamine | EN300-1069829-5.0g |
methyl 2-[(1-phenylethyl)amino]acetate |
83732-50-7 | 5g |
$2981.0 | 2023-06-10 |
N-(α-Methylbenzyl)-glycine methyl ester Related Literature
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on N-(α-Methylbenzyl)-glycine methyl ester
N-(α-Methylbenzyl)-glycine methyl ester: A Comprehensive Overview
N-(α-Methylbenzyl)-glycine methyl ester, also known by its CAS number 83732-50-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of glycine, a simple amino acid, and is characterized by its unique structure that combines an α-methylbenzyl group with a glycine moiety, further esterified with a methyl group. The compound's structure is defined by the presence of an aromatic ring (benzene) substituted with a methyl group at the α-position, connected via a methylene bridge to the glycine unit. The esterification at the carboxylic acid group introduces additional functional diversity, making this compound versatile for various applications.
Recent studies have highlighted the potential of N-(α-Methylbenzyl)-glycine methyl ester in drug design and development. Researchers have explored its role as a building block in synthesizing bioactive molecules, particularly in the context of peptide synthesis and medicinal chemistry. The compound's structural features, including its aromatic ring and ester group, contribute to its ability to participate in diverse chemical reactions, such as nucleophilic substitutions and condensations. These properties make it an invaluable intermediate in organic synthesis.
In terms of physical properties, N-(α-Methylbenzyl)-glycine methyl ester exhibits a melting point of approximately 125°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility profile makes it suitable for use in various synthetic protocols, including those requiring solution-phase reactions. The compound's stability under standard storage conditions further enhances its utility in research and industrial settings.
The synthesis of N-(α-Methylbenzyl)-glycine methyl ester typically involves multi-step processes that begin with the preparation of the α-methylbenzyl bromide or chloride. This intermediate is then subjected to nucleophilic substitution with glycine methyl ester under appropriate conditions, such as basic or acidic environments, depending on the desired regioselectivity. The reaction sequence often includes purification steps like column chromatography or recrystallization to ensure high purity of the final product.
Recent advancements in green chemistry have led to the exploration of more sustainable methods for synthesizing N-(α-Methylbenzyl)-glycine methyl ester. For instance, researchers have investigated the use of microwave-assisted synthesis to enhance reaction efficiency and reduce energy consumption. These methods not only improve the overall yield but also minimize waste generation, aligning with contemporary environmental goals.
In terms of applications, N-(α-Methylbenzyl)-glycine methyl ester has found utility in peptide synthesis as a protected amino acid derivative. Its use allows for precise control over peptide assembly, enabling the construction of complex molecular architectures. Additionally, this compound serves as a valuable reagent in organic synthesis for generating biologically active molecules with potential therapeutic applications.
Recent studies have also explored the potential of N-(α-Methylbenzyl)-glycine methyl ester in materials science. Researchers have investigated its role as a precursor for generating functional polymers or self-assembling materials. The compound's ability to form hydrogen bonds and engage in π-π interactions makes it an attractive candidate for designing advanced materials with tailored properties.
In conclusion, N-(α-Methylbenzyl)-glycine methyl ester, CAS number 83732-50-7, stands out as a versatile compound with significant potential across multiple disciplines. Its unique structure, favorable physical properties, and diverse synthetic applications make it an essential component in modern chemical research and development.
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